molecular formula C28H58NO12P B12403867 azane;[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] nonadecanoate

azane;[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] nonadecanoate

Cat. No.: B12403867
M. Wt: 636.8 g/mol
InChI Key: UJZIMHOITCDPDO-WALFAPSDSA-N
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Description

Azane;[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] nonadecanoate is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes deuterium atoms, hydroxyl groups, and a nonadecanoate ester, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azane;[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] nonadecanoate involves multiple stepsThe reaction conditions often require precise temperature control, the use of specific catalysts, and careful monitoring to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods allow for the efficient production of the compound while maintaining high purity and yield. The use of advanced analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry, is essential for quality control during production.

Chemical Reactions Analysis

Types of Reactions

Azane;[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] nonadecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions often involve specific solvents, temperature control, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of halogenated or aminated derivatives .

Scientific Research Applications

Azane;[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] nonadecanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of azane;[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] nonadecanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The presence of deuterium atoms can affect the compound’s stability and reactivity, potentially enhancing its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azane;[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] nonadecanoate is unique due to the presence of deuterium atoms, which can influence its chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable tool for research and potential therapeutic applications .

Properties

Molecular Formula

C28H58NO12P

Molecular Weight

636.8 g/mol

IUPAC Name

azane;[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] nonadecanoate

InChI

InChI=1S/C28H55O12P.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(30)38-19-21(29)20-39-41(36,37)40-28-26(34)24(32)23(31)25(33)27(28)35;/h21,23-29,31-35H,2-20H2,1H3,(H,36,37);1H3/t21-,23?,24-,25+,26-,27-,28?;/m1./s1/i19D2,20D2,21D;

InChI Key

UJZIMHOITCDPDO-WALFAPSDSA-N

Isomeric SMILES

[2H][C@@](C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCCCC)(C([2H])([2H])OP(=O)(O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)O)O)O)O)O.N

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)O.N

Origin of Product

United States

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